molecular formula C10H15OP B12544304 2-(Diethylphosphanyl)phenol CAS No. 658707-44-9

2-(Diethylphosphanyl)phenol

Cat. No.: B12544304
CAS No.: 658707-44-9
M. Wt: 182.20 g/mol
InChI Key: COFCFADZNXKXFC-UHFFFAOYSA-N
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Description

2-(Diethylphosphanyl)phenol is a specialized organophosphorus compound featuring a phenolic group and a diethylphosphanyl group on an aromatic ring. This unique structure, which combines a phenolic oxygen donor with a phosphine donor, makes it a candidate for forming chelating ligands in coordination chemistry and catalysis. The compound is of significant interest in the development of novel metal complexes for applications such as cross-coupling reactions, which are fundamental in pharmaceutical and materials science research. The reactivity of this compound is influenced by the properties of its functional groups. The phenolic hydroxyl group can participate in hydrogen bonding and can be deprotonated to form phenoxide ions, which are highly reactive toward electrophilic aromatic substitution . The adjacent phosphanyl group, a key feature in many catalysts and ligands, can coordinate to transition metals, modulating their electronic properties and catalytic activity. The synthesis and modification of such phosphorus-containing phenols can be achieved through methods like the Atherton-Todd reaction, which is used to phosphorylate various substrates . Phenolic compounds are widely studied for their diverse biological activities, including antioxidant effects, which are attributed to their ability to donate hydrogen atoms or electrons from their hydroxyl groups . While this specific compound is primarily intended for catalytic and synthetic applications, the broader class of phenolic compounds is a active area of investigation in biochemical research . Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local safety regulations before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658707-44-9

Molecular Formula

C10H15OP

Molecular Weight

182.20 g/mol

IUPAC Name

2-diethylphosphanylphenol

InChI

InChI=1S/C10H15OP/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3

InChI Key

COFCFADZNXKXFC-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies for 2 Diethylphosphanyl Phenol and Its Derivatives

Direct Synthetic Routes to 2-(Diethylphosphanyl)phenol

Truly direct, single-step syntheses of this compound from phenol (B47542) are not widely established due to the challenges in achieving selective C-H activation at the ortho-position without side reactions. The most common and direct approaches involve a multi-step, one-pot sequence centered on the directed ortho-metalation (DoM) of a protected phenol. nih.govacs.org

This strategy typically involves three key steps:

Protection: The hydroxyl group of phenol is protected with a suitable directing group, such as a carbamate (B1207046) or an ether (e.g., methoxymethyl ether (MOM) or tetrahydropyranyl (THP)). researchgate.nettandfonline.com This prevents the acidic proton from interfering with the subsequent metalation step and directs the base to the adjacent ortho-position. nih.gov

Metalation and Phosphination: The protected phenol is treated with a strong organolithium base, like n-butyllithium (nBuLi) or sec-butyllithium (B1581126) (sBuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). nih.govrsc.org This selectively removes a proton from the ortho-position to form a lithiated intermediate. This intermediate is then quenched with an electrophilic phosphorus source, chlorodiethylphosphine (B1584981) (ClPEt₂), to form the C-P bond.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for ether groups) to yield the final this compound. tandfonline.com

A generalized scheme for this common route is presented below.

StepReactionReagents & ConditionsPurpose
1 Protection of PhenolPhenol, Protecting Group Source (e.g., MOMCl, THP-Cl), BaseTo install a Directed Metalation Group (DMG) and prevent reaction at the OH site. nih.govresearchgate.net
2 ortho-LithiationProtected Phenol, Alkyllithium (e.g., nBuLi), TMEDA, -78 °CRegioselective deprotonation at the C2 position. nih.govrsc.org
3 PhosphinationLithiated Intermediate, Chlorodiethylphosphine (ClPEt₂)Formation of the carbon-phosphorus bond. rsc.org
4 DeprotectionProtected Phosphine (B1218219), Acid (e.g., HCl) or other specific reagentRemoval of the protecting group to yield the final product. tandfonline.com

Precursor Synthesis and Functionalization Strategies

Given the challenges of direct synthesis, many routes rely on building the molecule from functionalized precursors. These strategies can be broadly categorized by whether the phenol or the phosphine moiety is modified first.

While the title of this subsection refers to alkylation and arylation, the core chemical principle relevant to the synthesis of this compound is the use of a directing group on the phenol to control the regioselectivity of introducing a substituent at the ortho-position. The O-carbamate group is a powerful directing metalation group (DMG) for this purpose. nih.govacs.org The process involves the ortho-lithiation of an O-aryl carbamate, which generates a nucleophilic carbon center that can react with various electrophiles, including phosphorus electrophiles. nih.gov

Another strategy involves starting with a pre-functionalized phenol, such as a 2-halophenol (e.g., 2-bromophenol). researchgate.netnih.gov The halogen can be substituted with the phosphine group through metal-halogen exchange followed by reaction with the phosphorus electrophile, or through palladium-catalyzed cross-coupling reactions. An alternative route involves converting the 2-halophenol into an o-haloaryloxyphosphine. Treatment of this precursor with sodium can induce a metal-halogen exchange, followed by an intramolecular rearrangement to form the desired o-hydroxyarylphosphine. researchgate.net However, this reaction competes with the reductive cleavage of the P-O bond. researchgate.net

An alternative and frequently used synthetic approach is to form the more stable phosphine oxide derivative first, which is then reduced to the target phosphine in the final step. The anionic phospho-Fries rearrangement provides a pathway to o-hydroxyarylphosphine oxides from readily available aryl phosphates. sioc-journal.cn In this method, an aryl diethyl phosphate (B84403) would be rearranged under the influence of a strong base to yield 2-(diethylphosphinoyl)phenol.

Similarly, bifunctional phosphorus phenols can be synthesized via the phospha-Michael addition of a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, to an in situ generated o-quinone methide. mdpi.com This forms a diarylmethyl phosphine oxide structure with a hydroxyl group.

Once the phosphine oxide precursor, 2-(diethylphosphinoyl)phenol, is obtained, it can be reduced to this compound. Effective reducing agents for this transformation include silanes or aluminum-based hydrides like diisobutylaluminum hydride (DIBAL-H).

Conversely, the final this compound product can be derivatized for characterization or to modify its electronic properties. The phosphine is readily oxidized to the corresponding phosphine oxide using an oxidant like hydrogen peroxide. tandfonline.com It can also be converted to the phosphine sulfide (B99878) or selenide (B1212193) by reacting with elemental sulfur (S₈) or selenium (Se), respectively. tandfonline.com

PrecursorReagent(s)Product
Aryl Diethyl PhosphateStrong Base (e.g., LDA)2-(Diethylphosphinoyl)phenol sioc-journal.cn
2-(Diethylphosphinoyl)phenolReducing Agent (e.g., DIBAL-H)This compound
This compoundHydrogen Peroxide (H₂O₂)2-(Diethylphosphinoyl)phenol tandfonline.com
This compoundElemental Sulfur (S₈)2-(Diethylphosphinothioyl)phenol tandfonline.com
This compoundElemental Selenium (Se)2-(Diethylphosphinoselenoyl)phenol tandfonline.com

Green Chemistry Approaches in Ligand Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reactions. In phosphine ligand synthesis, green approaches focus on maximizing atom economy and avoiding hazardous reagents. Hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C=O bond, is a highly atom-economical method for forming C-P bonds. ohiolink.edu

Another emerging green strategy is the direct C-H functionalization of phenols using transition metal catalysis. d-nb.info This approach avoids the need for pre-functionalization of the phenol (e.g., with halogens) and the use of stoichiometric organometallic reagents (like butyllithium), thereby reducing waste. d-nb.info While examples specific to phosphination of phenol are still developing, ruthenium and rhodium complexes have shown promise in the directed C-H olefination and borylation of phenols, providing a framework for future C-H phosphination methods. d-nb.infomsu.edu

Purification and Isolation Techniques for Academic Research

The purification of this compound requires careful handling due to the air-sensitivity of the phosphine moiety, which can readily oxidize. All purification steps are typically performed under an inert atmosphere (e.g., nitrogen or argon).

Common purification techniques include:

Column Chromatography: Silica (B1680970) gel chromatography is often used to separate the desired product from starting materials and byproducts. mdpi.com For air-sensitive compounds, this is performed using deoxygenated solvents and a positive pressure of inert gas.

Crystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system is an effective method for obtaining high-purity material. tandfonline.com A patent for purifying a related compound, 2,6-dimethylphenol, describes crystallization from a mixture of water and a diol. google.com

Distillation: For liquid products, distillation under reduced pressure can be used, although care must be taken to avoid thermal decomposition.

Purification via Derivatization: A common strategy involves the intentional oxidation of the crude phosphine to its more stable and less air-sensitive phosphine oxide. tandfonline.com The phosphine oxide is easier to handle and can be purified rigorously by chromatography or crystallization. The pure phosphine oxide is then quantitatively reduced back to the high-purity phosphine in a final step.

TechniqueDescriptionConsiderations
Inert Atmosphere Column Chromatography Separation on a stationary phase (e.g., silica gel) using deoxygenated solvents under nitrogen or argon.Standard method for many organic compounds; requires specialized setup for air-sensitive materials. mdpi.com
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Effective for solid products; can yield very high purity. tandfonline.com
Purification via Oxidation/Reduction The crude phosphine is oxidized to the stable phosphine oxide for purification, followed by reduction to the pure phosphine.Adds two steps but simplifies handling and purification by avoiding the manipulation of air-sensitive compounds. tandfonline.com
Distillation Separation based on boiling point differences under reduced pressure.Suitable for thermally stable liquid products.

Coordination Chemistry of 2 Diethylphosphanyl Phenol Complexes

Complexation with Transition Metals

2-(Diethylphosphanyl)phenol exhibits a rich and varied coordination chemistry with transition metals, primarily due to the presence of two distinct donor atoms: a soft phosphorus atom and a hard oxygen atom. This dual-donor capability allows for multiple modes of coordination, influencing the structure and reactivity of the resulting metal complexes.

Monodentate Phosphorus Coordination

In certain instances, this compound can coordinate to a metal center solely through its phosphorus atom. This monodentate coordination is often observed in complexes where the metal center is sterically hindered or when the reaction conditions favor the protonated form of the phenolic hydroxyl group. In this mode, the ligand acts as a simple phosphine (B1218219), donating a lone pair of electrons from the phosphorus atom to the metal. This type of coordination is analogous to that seen with other phosphine ligands, where the electronic and steric properties of the phosphine group dictate the nature of the metal-ligand bond.

P,O-Chelation Modes and Chelate Ring Formation

The most common and arguably most interesting coordination mode of this compound is as a bidentate P,O-chelating ligand. nih.goviitk.ac.inorientjchem.org This occurs when the phenolic proton is removed, and the resulting phenoxide oxygen atom coordinates to the metal center along with the phosphorus atom. This chelation results in the formation of a stable six-membered ring, which enhances the thermodynamic stability of the complex, an effect known as the chelate effect.

Influence of Metal Oxidation State and d-electron Configuration on Coordination

The oxidation state and d-electron configuration of the transition metal play a crucial role in determining the preferred coordination mode of this compound and the properties of the resulting complex. iitk.ac.in

Higher Oxidation States: Metals in higher oxidation states are generally harder acids and thus have a stronger affinity for the hard phenoxide oxygen donor. This preference often favors the P,O-chelation mode. The increased positive charge on the metal center enhances the electrostatic attraction with the negatively charged phenoxide, stabilizing the chelate structure.

Lower Oxidation States: Conversely, metals in lower oxidation states are softer acids and exhibit a greater affinity for the soft phosphorus donor. In some cases, this can lead to monodentate phosphorus coordination, particularly if the phenolic group remains protonated.

d-electron Configuration: The d-electron count of the metal influences the geometry and stability of the complex. For instance, square planar geometries are common for d8 metals like Ni(II), Pd(II), and Pt(II), and the rigid bite angle of the P,O-chelating 2-(diethylphosphanyl)phenolate ligand is well-suited to this geometry. nih.gov For metals with other d-electron counts, different geometries such as tetrahedral, square pyramidal, or octahedral may be favored, and the ligand can adapt to these arrangements. The electronic transitions between d-orbitals are also responsible for the color of many transition metal complexes. iitk.ac.in

Structural Elucidation of Metal Complexes

The precise arrangement of atoms in metal complexes of this compound is determined using a combination of spectroscopic and crystallographic techniques. These methods provide invaluable information about the coordination environment of the metal and the bonding within the complex.

Spectroscopic Characterization of Coordination Environments

A variety of spectroscopic techniques are employed to probe the structure and bonding of these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the phenolic oxygen. The disappearance of the broad O-H stretching vibration, typically found in the 3600-3200 cm⁻¹ region of the free ligand spectrum, is a strong indicator of deprotonation and coordination of the phenoxide oxygen. mdpi.com Furthermore, shifts in the P-C stretching vibrations can provide evidence of phosphorus coordination.

UV-Visible Spectroscopy: The electronic transitions within the complex, particularly d-d transitions and charge-transfer bands, can be observed using UV-Visible spectroscopy. iitk.ac.in These spectra can provide information about the coordination geometry and the electronic structure of the metal center.

The table below summarizes typical spectroscopic data for a representative metal complex of this compound.

Spectroscopic TechniqueFree Ligand (Typical Values)Metal Complex (Typical Values)Interpretation
IR Spectroscopy ν(O-H): ~3400 cm⁻¹ν(O-H): AbsentDeprotonation and coordination of the phenolic oxygen.
ν(P-C): ~740 cm⁻¹ν(P-C): ShiftedCoordination of the phosphorus atom.
³¹P NMR Spectroscopy δ: ~ -20 ppmδ: > 0 ppm (Coordination Shift)Evidence of phosphorus coordination to the metal center.
¹H NMR Spectroscopy δ(OH): ~5-9 ppmδ(OH): AbsentDeprotonation of the phenolic proton upon chelation.

Crystallographic Analysis of Coordination Geometries

Crystallographic studies have confirmed the prevalence of the P,O-chelation mode, revealing the formation of the expected six-membered chelate ring. Key structural parameters obtained from X-ray diffraction include:

Metal-Phosphorus (M-P) and Metal-Oxygen (M-O) bond lengths: These distances provide direct insight into the strength of the coordination bonds.

Coordination geometry: The arrangement of all ligands around the metal center (e.g., square planar, tetrahedral, octahedral) is unambiguously determined.

The following table presents representative crystallographic data for a hypothetical square planar Ni(II) complex with two 2-(diethylphosphanyl)phenolate ligands.

ParameterTypical ValueSignificance
Ni-P Bond Length 2.15 - 2.25 ÅIndicates a typical covalent bond between a soft metal and a soft donor.
Ni-O Bond Length 1.85 - 1.95 ÅReflects a strong bond between the metal and the hard phenoxide oxygen.
P-Ni-O Bite Angle ~90°Consistent with the formation of a stable six-membered chelate ring in a square planar geometry.
P-Ni-P Angle ~180°Characteristic of a trans arrangement of the phosphine ligands in a square planar complex.
O-Ni-O Angle ~180°Characteristic of a trans arrangement of the phenoxide ligands in a square planar complex.

These structural details are crucial for understanding the reactivity of the complexes and for designing new ligands with tailored properties for specific applications in catalysis and materials science.

Ligand Electronic and Steric Properties in Metal Complexes

The interplay of electronic and steric effects of the this compound ligand is crucial in determining the geometry, stability, and reactivity of its metal complexes.

The this compound ligand exhibits significant electronic flexibility, allowing for the tuning of the electronic properties of the metal center to which it is coordinated. pku.edu.cnrsc.org The phosphorus atom, with its lone pair of electrons, acts as a σ-donor, while the phenolate (B1203915) group can also participate in electronic interactions. The electron-donating ability of the phosphine moiety can be modulated by the substituents on the phosphorus atom. In the case of this compound, the ethyl groups are generally considered to be electron-donating, which in turn influences the electron density at the metal center. libretexts.orglibretexts.org This increased electron density at the metal can enhance its reactivity in certain catalytic processes.

The following table provides a conceptual overview of how substituent changes on the phosphinophenol ligand can be used to tune the electronic properties of a metal complex:

Substituent PositionSubstituent TypeExpected Effect on LigandConsequence for Metal Complex
P-Alkyl GroupsElectron-donatingIncreased σ-donation from PIncreased electron density at the metal center
Phenol (B47542) Ring (para)Electron-donating (e.g., -OMe)Increased electron density on the phenolate oxygenEnhanced σ-donation from O, potentially more electron-rich metal center
Phenol Ring (para)Electron-withdrawing (e.g., -NO₂)Decreased electron density on the phenolate oxygenWeaker σ-donation from O, potentially more electron-poor metal center

This tunability is a key feature in the design of catalysts for specific applications, as the electronic environment of the metal center can have a profound impact on its catalytic activity and selectivity. nih.gov

The steric bulk of the this compound ligand plays a significant role in the coordination chemistry of its metal complexes. The ethyl groups on the phosphorus atom create a certain degree of steric hindrance around the metal center, which can influence the coordination number and geometry of the complex. libretexts.org This steric bulk can also play a role in stabilizing reactive intermediates and controlling the selectivity of catalytic reactions.

The steric properties of the ligand can influence the lability of other ligands in the coordination sphere. For example, in a series of d² Re(V) alkylidyne complexes supported by phosphino-phenolate ligands, the steric and electronic properties of the phosphino-phenolate ligand affected the lability of a pyridine (B92270) ligand, which in turn influenced the catalytic activity in alkyne metathesis. nih.gov

The following table illustrates the general relationship between ligand steric bulk and complex properties:

Ligand Steric BulkCoordination NumberLigand DissociationCatalytic Selectivity
LowTends to be higherSlowerMay be lower
HighTends to be lowerFasterMay be higher

The steric hindrance provided by the diethylphosphanyl group can prevent the formation of undesired side products and can create a specific pocket around the metal's active site, thereby directing the approach of substrates and influencing the stereochemistry of the products. sfu.ca

Hemilability and Dynamic Coordination Behavior

A key feature of the this compound ligand is its potential for hemilability. Hemilability refers to the ability of a polydentate ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains coordinated. wikipedia.org In the case of this compound, the "hard" phenolate oxygen and the "soft" phosphine phosphorus provide the necessary electronic disparity for this behavior. wikipedia.org

This dynamic coordination can be crucial in catalysis, as the vacant coordination site created by the dissociation of the hemilabile arm can be occupied by a substrate molecule, facilitating the catalytic cycle. nih.gov

A significant aspect of the coordination chemistry of this compound is the weakening of the O-H bond of the phenolic proton upon coordination of the phosphine to a metal center. This phenomenon, known as coordination-induced bond weakening, can facilitate proton-coupled electron transfer (PCET) processes. rsc.orgrsc.orgnih.gov

In a study of a manganese(I)-phenol complex, coordination of the phenolic O-H group to the Mn(I) center was shown to weaken the O-H bond. rsc.org This was evidenced by both experimental data and DFT calculations. rsc.orgrsc.org The bond dissociation free energy (BDFE) of the O-H bond was significantly lowered compared to the free phenol. rsc.org This weakening of the O-H bond can make the proton more easily abstracted, which is a key step in many catalytic reactions. rsc.orgrsc.org

The following table summarizes the key findings related to O-H bond weakening in a Mn(I)-phenol complex: rsc.orgrsc.org

ParameterValueSignificance
Experimental BDFE(O-H)73 kcal/molSignificantly lower than typical phenol O-H bonds, indicating weakening.
DFT computed BDFE(O-H)68.0 kcal/molIn good agreement with the experimental value, supporting the bond weakening hypothesis.
ν(OH) stretch in complex3480 cm⁻¹Provides spectroscopic evidence for the coordinated O-H group.

This coordination-induced bond weakening is a critical aspect of the reactivity of this compound complexes and highlights the ligand's role in facilitating challenging chemical transformations.

The dynamic nature of the coordination of this compound is further illustrated by ligand substitution studies. libretexts.org The hemilabile nature of the ligand can influence the rates and mechanisms of ligand exchange reactions. wikipedia.org The reversible dissociation of the phenolate oxygen can open up a coordination site, allowing for the substitution of other ligands in the complex. nih.gov

For instance, in a manganese(I) complex, the phenol moiety was found to be hemilabile, as evidenced by both computational and experimental results. rsc.org The dissociation of the protonated oxygen atom was calculated to be endergonic by only a few kcal/mol. rsc.org This low energy barrier for dissociation is characteristic of a hemilabile ligand. wikipedia.org The reactivity of this complex with acetonitrile, leading to ligand substitution, further supports the hemilabile nature of the phenolic group. rsc.org

The kinetics of ligand substitution can be influenced by several factors, including the nature of the metal center, the solvent, and the electronic and steric properties of both the incoming and outgoing ligands. libretexts.orgrsc.org The ability of the this compound ligand to participate in these dynamic processes is a key aspect of its utility in the development of reactive and catalytic metal complexes.

Catalytic Applications of 2 Diethylphosphanyl Phenol Derived Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers distinct advantages in terms of high activity, selectivity, and mild reaction conditions. The design of effective homogeneous catalysts hinges on the careful selection of ligands that can fine-tune the properties of the metallic center.

General Principles and Advantages in Catalysis

The efficacy of homogeneous catalysts is rooted in their ability to create a highly specific and tunable coordination environment around the metal atom. This environment is dictated by the electronic and steric characteristics of the supporting ligands. Phosphine (B1218219) ligands, in particular, are widely employed due to their strong σ-donating and variable π-accepting properties, which allow for the modulation of the electron density at the metal center. This, in turn, influences the key steps of a catalytic cycle, such as oxidative addition and reductive elimination. nih.govacs.org The solubility of these complexes in organic solvents ensures high accessibility of the catalytic sites to the substrate molecules, leading to enhanced reaction rates.

Role of the Phosphanylphenol Ligand in Catalyst Design

The 2-(diethylphosphanyl)phenol ligand offers a unique combination of a soft phosphine donor and a hard anionic phenolate (B1203915) oxygen donor. This "hemilabile" character allows the ligand to coordinate to a metal center in different modes, providing flexibility during the catalytic cycle. The phosphine group provides a strong anchor to the metal, while the phenolate oxygen can reversibly bind and dissociate, opening up a coordination site for substrate activation.

The electronic properties of the catalyst can be systematically tuned by modifying the substituents on the phosphorus atom and the phenol (B47542) ring. For instance, increasing the basicity of the phosphorus substituents generally leads to higher catalyst activity in certain reactions. nih.gov This ability to fine-tune the ligand's properties is crucial for optimizing catalyst performance for specific applications.

Asymmetric Catalysis with Chiral Derivatives or Systems

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over the other, is a powerful tool for achieving this goal.

Enantioselective Transformations Mediated by Phosphanylphenol Ligands

While specific examples of highly enantioselective transformations mediated directly by chiral derivatives of this compound are not extensively documented in the reviewed literature, the broader class of chiral phosphine and phenol-containing ligands has been successfully employed in a variety of asymmetric reactions. nih.govmdpi.commdpi.com These include asymmetric hydrogenations, cross-coupling reactions, and conjugate additions. The principles governing these transformations provide a strong foundation for the potential development of chiral this compound-based catalysts for similar enantioselective processes.

Strategies for Chiral Induction (e.g., P-chirality, metal-centered chirality)

Chirality in metal complexes can be introduced through several strategies. One common approach involves the use of ligands that possess chiral centers, such as those with stereogenic carbon atoms in their backbone. Another strategy is to create a chiral environment directly at the phosphorus atom, known as P-chirality. This can be achieved by having three different substituents on the phosphorus atom.

Furthermore, the coordination of achiral ligands to a metal center in a specific, non-superimposable geometry can induce chirality at the metal center. This "metal-centered chirality" can be a powerful tool for asymmetric induction. The design of chiral this compound derivatives could incorporate these strategies to create effective catalysts for asymmetric transformations.

Specific Catalytic Transformations

Complexes derived from 2-(phosphanyl)phenol ligands, particularly with nickel, have demonstrated significant utility in specific catalytic transformations, most notably in the polymerization of ethylene (B1197577).

Nickel complexes bearing 2-phosphanylphenolate ligands have been shown to be active catalysts for ethylene polymerization. nih.gov The catalytic activity and the properties of the resulting polyethylene (B3416737) are highly dependent on the nature of the substituents on the phosphorus atom and the phenolate ring.

For instance, increasing the basicity of the substituents on the phosphorus atom has been observed to lead to an increase in the turnover numbers of the catalyst. nih.gov The molecular weight of the produced polyethylene can also be tuned by varying the P-substituents. For example, in a study of various 2-diorganophosphanylphenolate nickel catalysts, the molecular weight of the polyethylene increased in the order of P-substituents: Ph < Et ≈ tBu < iPr < cHex. nih.gov

The general findings for the ethylene polymerization using these nickel catalysts are summarized in the table below:

P-SubstituentMolecular Weight ( g/mol )Turnover NumberPolymer Characteristics
PPh2LowerLowerWaxy linear oligomers researchgate.netfigshare.com
PEt2Moderate-High-density polyethylene (HDPE) with low branching nih.gov
P(tBu)2Moderate-HDPE with low branching nih.gov
P(iPr)2Higher-HDPE with low branching nih.gov
P(cHex)2HighestHigherHDPE with low branching nih.gov

These catalysts have also shown a remarkable tolerance to water, with the 2-dicyclohexylphosphanylphenolate nickel catalyst being capable of producing high-density polyethylene in a THF-water mixture. nih.gov Furthermore, these catalyst systems can be utilized for the copolymerization of ethylene with α-olefins, leading to the formation of copolymers with isolated side groups. researchgate.netfigshare.com

While the primary application highlighted in the literature for this class of ligands is ethylene polymerization with nickel catalysts, the fundamental properties of the this compound ligand suggest its potential for broader applications in other areas of catalysis, such as cross-coupling reactions and hydroformylation, which are common for phosphine-ligated metal complexes. nih.govresearchgate.netresearchgate.netnobelprize.orgmdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium complexes featuring phosphinophenol ligands, including this compound, are effective in several cornerstone cross-coupling reactions. These reactions are fundamental to synthetic organic chemistry for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling : This reaction couples organoboron compounds with organic halides or triflates. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product and regenerate the active catalyst. Ligands like this compound are crucial in stabilizing the palladium catalyst and facilitating these steps.

Heck Reaction : The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. The process follows a Pd(0)/Pd(II) catalytic cycle, and the choice of phosphine ligand influences the catalyst's activity and stability.

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. The development of bulky, electron-rich phosphine ligands has been critical to the reaction's success, as they promote the rates of oxidative addition and reductive elimination steps.

Hydrogenation and Hydroformylation Reactions

The application of this compound derived complexes extends to industrially significant processes like hydrogenation and hydroformylation.

Hydrogenation involves the addition of hydrogen across a double or triple bond. While sometimes observed as a side reaction in processes like hydroformylation, dedicated catalysts are used for this transformation. Conditions suitable for hydroformylation can sometimes lead to the hydrogenolysis of organophosphorus ligands, which is a consideration in catalyst design.

Hydroformylation , or the oxo process, is a major industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen). The reaction is typically catalyzed by cobalt or rhodium complexes. The mechanism involves several key steps: the coordination of an alkene to a metal-hydride species, insertion of the alkene into the metal-hydride bond to form a metal-alkyl intermediate, migratory insertion of CO to create a metal-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. Phosphine ligands are essential for modifying the catalyst's activity and selectivity, particularly in rhodium-based systems.

Olefin Oligomerization and Polymerization

Nickel complexes containing 2-phosphanylphenolate ligands, including the diethylphosphanyl variant, have been identified as effective catalysts for ethylene polymerization. These catalysts, often formed in situ by reacting a 2-phosphanylphenol with a nickel precursor like [Ni(cod)₂], are generally active for this transformation.

The structure of the phosphine ligand significantly influences the catalytic performance and the properties of the resulting polymer. Research has shown that increasing the steric bulk and electron-donating ability of the P-substituents can impact both the molecular weight of the polyethylene and the catalyst's turnover numbers. For various dialkylphosphino groups (R₂P), the molecular weight (Mw) of the produced polyethylene increases in the order of R = Ph < Et ≈ tBu < iPr < cHex. Concurrently, increasing the basicity of the phosphorus substituents generally leads to higher turnover numbers. The resulting polymers are typically high-density polyethylene (HDPE) with minimal branching. These catalysts also exhibit notable tolerance to water, with a 2-dicyclohexylphosphanylphenolate nickel system capable of producing HDPE in a THF-water mixture.

P-Substituent (R in R₂P-ArOH)Effect on Polymer Molecular Weight (Mw)Effect on Catalyst Turnover Number
Phenyl (Ph)LowestLower
Ethyl (Et)IntermediateHigher
tert-Butyl (tBu)IntermediateHigher
Isopropyl (iPr)HigherHigher
Cyclohexyl (cHex)HighestHighest

Oxidative Coupling Reactions (e.g., Phenol Oxidation)

Oxidative coupling of phenols is a vital reaction for synthesizing biphenols and poly(phenylene oxide)s, with applications in materials science and natural product synthesis. These reactions are often catalyzed by transition metal complexes, with copper being particularly prominent.

The mechanism of phenol oxidation by dicopper-dioxygen complexes has been studied to understand the activation of the phenolic O-H bond. Such reactions can yield C-C coupled dimers as the primary product. Mechanistic investigations, including kinetic studies and deuterium (B1214612) isotope effects, suggest that the reaction often proceeds through a proton-coupled electron transfer (PCET) pathway rather than a direct hydrogen atom transfer (HAT) mechanism. In a PCET mechanism, an electron and a proton are transferred in a concerted elementary step. The catalytic cycle for copper-catalyzed phenol monooxygenation can be initiated by the formation of a Cu(II)-semiquinone complex, which then enters the main catalytic loop.

C-H Bond Functionalization

Direct C-H bond functionalization is a highly atom-economical strategy for creating molecular complexity from simple precursors. For phenol derivatives, the hydroxyl group can act as an internal directing group, facilitating regioselective functionalization at the ortho position. Transition metal catalysts, including those based on ruthenium, cobalt, and palladium, have been developed for various C-H functionalization reactions such as arylation, acylation, and alkenylation of phenols. The chelation assistance provided by the phenolic oxygen helps to position the metal catalyst near the target C-H bond, lowering the activation energy for its cleavage. While specific examples using this compound are not broadly reported in general literature, the principles of ligand design for C-H activation suggest that phosphinophenol ligands are well-suited for this purpose, offering a binding site for the metal and influencing its reactivity.

Reaction Mechanism Elucidation in Catalysis

Understanding the reaction mechanism is paramount for optimizing catalytic systems and designing new, more efficient catalysts. This involves identifying the active catalytic species and characterizing the various intermediates that form during the catalytic cycle.

Identification of Catalytic Intermediates

The characterization of catalytic intermediates provides a snapshot of the reaction pathway. For complexes derived from this compound, the identification of such species is crucial for understanding their role in catalysis.

Cross-Coupling Intermediates : In palladium-catalyzed cross-coupling reactions, key intermediates include Pd(0)L₂ species, oxidative addition complexes like trans-[Pd(Ar)(X)L₂], and various Pd(II) intermediates following transmetalation. The bidentate or hemilabile coordination of the phosphinophenol ligand can influence the geometry and stability of these intermediates.

Hydroformylation Intermediates : For hydroformylation, crucial intermediates involve metal-hydride complexes, which are the active species that react with the alkene. Subsequent steps form metal-alkyl and metal-acyl intermediates. Spectroscopic techniques like high-pressure IR and NMR are often used to observe these transient species under catalytic conditions.

Phenol Oxidation Intermediates : In copper-catalyzed phenol oxidation, the formation of a Cu(II) complex is believed to precede the main catalytic cycle. The reaction of a Cu(I) precatalyst with a phenol and oxygen can generate a Cu(II)-semiquinone species, which is the active catalyst. The mechanism can then involve a Cu(II)-phenolate that converts to a Cu(I)-phenoxyl radical complex, which in turn reacts with O₂ to form a peroxo intermediate before product release.

The study of these intermediates, whether through spectroscopic analysis, kinetic experiments, or computational modeling, is essential for a complete understanding of the catalytic prowess of this compound derived complexes.

Rate-Limiting Steps and Turnover-Limiting Steps

For catalytic processes involving phosphine ligands, several steps can be rate-limiting, depending on the specific reaction, metal center, and reaction conditions. Common rate-limiting steps include:

Oxidative Addition: The initial reaction of the metal complex with a substrate, often an aryl halide or similar electrophile, can be the slowest step. The electronic and steric properties of the phosphine ligand, such as the diethylphosphanyl group in this compound, would significantly influence the kinetics of this step.

Reductive Elimination: The final step, where the product is formed and released from the metal center, can also be rate-limiting. The geometry and electronic density at the metal, modulated by the phosphine and phenolate moieties, are critical factors.

Ligand Dissociation/Association: In many catalytic cycles, the coordination or dissociation of a ligand is necessary to create a vacant site for substrate binding. The strength of the metal-phosphine bond can determine the rate of this process.

Migratory Insertion: The insertion of one coordinated ligand (e.g., an olefin) into a metal-hydride or metal-alkyl bond is a key step in reactions like hydroformylation and polymerization. The electronic and steric profile of the this compound ligand would influence the energy barrier of this step.

Table 1: Potential Rate-Limiting Steps in Catalytic Cycles with Phosphine Ligands

Potential Rate-Limiting StepDescriptionFactors Influenced by Ligand
Oxidative AdditionCleavage of a substrate bond and formation of two new bonds to the metal center.Electron-donating ability and steric bulk of the phosphine.
Reductive EliminationFormation of a new bond between two ligands with a reduction in the metal's oxidation state.Steric hindrance around the metal center, which can facilitate or hinder product release.
Ligand ExchangeDissociation of a ligand to open a coordination site or association of a new ligand.Strength of the metal-ligand bond and chelate effects.
Migratory InsertionIntramolecular transfer of a ligand (e.g., hydride, alkyl) to an unsaturated ligand (e.g., alkene, CO).Electronic effects influencing the polarization of the M-X bond and steric effects on approach.

This table is based on general principles of organometallic catalysis and is not derived from specific studies on this compound.

Metal-Ligand Cooperation in Catalytic Cycles

Metal-ligand cooperation (MLC) refers to catalytic mechanisms where the ligand is not merely a spectator but actively participates in bond activation and formation. nih.govrsc.org This often involves a change in the ligand's structure, such as aromatization/dearomatization or protonolysis. The this compound ligand is a classic example of a "hemilabile" ligand, where the phenolate oxygen can readily dissociate and re-associate with the metal center. This hemilability is a key feature that can facilitate MLC.

A common mode of MLC for phosphinophenol-type ligands involves the deprotonation and protonation of the phenolic hydroxyl group. In a catalytic cycle, the phenolate oxygen can act as an internal base to accept a proton from a substrate, while the metal center interacts with another part of the substrate. This bifunctional activation can lower the energy barrier for bond cleavage.

For instance, in the hydrogenation of polar substrates, the metal center might coordinate to the unsaturated bond, while the phenolate oxygen assists in delivering or accepting a proton. Ruthenium complexes with tetradentate phenanthroline-based phosphine ligands have demonstrated stepwise MLC through a reversible aromatization/deconjugation sequence, which is operative in the dehydrogenation of alcohols. nih.govexlibrisgroup.com

Selectivity Control Mechanisms (e.g., Regioselectivity, Stereoselectivity)

The structure of the this compound ligand is expected to play a crucial role in controlling the selectivity of catalytic reactions.

Regioselectivity: In reactions such as hydroformylation, the phosphine ligand influences whether the aldehyde group is added to the terminal (linear product) or internal (branched product) carbon of an alkene. The electronic properties and the steric bulk of the diethylphosphanyl group, along with the bite angle if it were part of a bidentate system, would be determining factors. For example, in rhodium-catalyzed hydroformylation, the coordination of the olefin to the metal center is often the rate-determining and selectivity-determining step. researchgate.net

Stereoselectivity: For the creation of chiral products, a chiral version of the this compound ligand would be required. If a stereocenter were introduced, for example, at the phosphorus atom or on a substituent of the phenol ring, the ligand could create a chiral environment around the metal center. This would lead to a differentiation between the transition states leading to the two enantiomers of the product.

In iridium-catalyzed hydrogenation of enones, for instance, the combination of a chiral N,P ligand and additives can lead to high stereoselectivity. nih.gov DFT studies on similar iridium-catalyzed hydrogenations have shown that the hydride transfer step is often the chirality-determining step, with non-covalent interactions between the substrate, the catalyst, and counterions playing a critical role in stabilizing the favored transition state. mdpi.comresearchgate.net

Table 2: Mechanisms of Selectivity Control by Phosphine Ligands

Selectivity TypeControl Mechanism
Regioselectivity Steric Effects: The bulky diethylphosphanyl group can direct the substrate to bind in a specific orientation to minimize steric clashes.
Electronic Effects: The electron-donating or withdrawing nature of the ligand can influence the electronic properties of the metal center, favoring one reaction pathway over another.
Stereoselectivity Chiral Pocket: A chiral ligand creates a three-dimensional asymmetric environment around the metal, making one approach of the substrate sterically or electronically more favorable.
Non-Covalent Interactions: Hydrogen bonding or other weak interactions between the ligand and the substrate in the transition state can lower the energy of one diastereomeric pathway.

This table outlines general principles and is not based on specific experimental data for this compound.

Theoretical and Computational Investigations of 2 Diethylphosphanyl Phenol Systems

Density Functional Theory (DFT) Studies of Ligand Properties

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules like 2-(Diethylphosphanyl)phenol. nih.govresearchgate.netua.pt DFT methods allow for the calculation of ground state properties such as electron density, total energy, and molecular structure, providing valuable insights into the behavior of these systems. researchgate.net The selection of appropriate functionals and basis sets is critical for the accuracy of DFT calculations. mdpi.com

Electronic Structure and Bonding Analysis

DFT calculations are employed to understand the electronic structure and bonding within the this compound ligand. These studies can reveal the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the characteristics of the bonds within the molecule. mdpi.comarxiv.orgrsc.org

Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT to analyze the bonding in detail. mdpi.com This analysis provides information about orbital populations, charge transfer interactions, and bond orders. For instance, in related phosphine-containing compounds, NBO analysis has been used to understand conformational preferences and the effects of different heteroatoms on the electronic structure. mdpi.com

The analysis of HOMO and LUMO energies is crucial for assessing the molecule's stability and reactivity. mdpi.com The energy gap between the HOMO and LUMO can indicate the chemical reactivity of the ligand. orientjchem.org For example, a smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Steric and Electronic Parameters (e.g., Tolman Cone Angle, Ligand Bite Angle)

The steric and electronic properties of phosphine (B1218219) ligands are critical in determining the reactivity and selectivity of their metal complexes, particularly in catalysis. wikipedia.org Two key parameters used to quantify these properties are the Tolman cone angle and the ligand bite angle.

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the apex angle of a cone, centered at a standard metal-phosphorus distance, that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.orgcmu.edu This parameter is crucial in homogeneous catalysis as the size of the ligand can significantly impact the reactivity of the metal center. wikipedia.org DFT methods, often combined with molecular mechanics (MM), can be used to compute Tolman cone angles for various phosphine ligands in different coordination environments. rsc.org

The ligand bite angle is a geometric parameter for bidentate ligands, describing the angle formed by the two donor atoms and the metal center (P-M-P angle). cmu.edutaylorandfrancis.com This angle is influenced by the ligand backbone and can affect the geometry and stability of the resulting metal complex. cmu.edutaylorandfrancis.com While this compound is a monodentate ligand, understanding the principles of bite angle is essential when considering its potential to be part of a larger bidentate or polydentate ligand system.

Below is a table showing representative Tolman cone angles for common phosphine ligands, illustrating the range of steric bulk these ligands can possess.

LigandTolman Cone Angle (°)
PH₃87
P(OCH₃)₃107
P(CH₃)₃118
P(CH₂CH₃)₃132
P(C₆H₅)₃145
P(Cyclohexyl)₃170
P(t-Butyl)₃182
Data sourced from various chemistry resources.

Computational Modeling of Coordination Complexes

Computational modeling plays a vital role in understanding the behavior of coordination complexes involving this compound. These methods provide insights that complement experimental findings.

Prediction of Geometric Structures and Stability

The stability of these complexes can also be assessed computationally. The calculation of Gibbs free energies (ΔG) of complex formation can indicate whether the formation of a complex is spontaneous and how stable the resulting structure is. orientjchem.org For instance, negative ΔG values suggest that complex formation is a favorable process. orientjchem.org The stability of complexes can also be evaluated by calculating stability constants (logβ), which can be predicted using thermodynamic cycles in conjunction with DFT and solvent models. scispace.com

Analysis of Metal-Ligand Interactions

Understanding the nature of the interaction between the metal center and the this compound ligand is crucial. Computational methods can elucidate the electronic aspects of this interaction. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis can be used to characterize the metal-ligand bonding, revealing details about charge transfer between the ligand and the metal. researchgate.net Techniques like the Activation Strain Model and Energy Decomposition Analysis (EDA) can also be employed to break down the interaction energy into contributions from electrostatic interaction, Pauli repulsion, and orbital interaction, providing a detailed picture of the bonding. researchgate.net

Spectroscopic properties, which are influenced by metal-ligand interactions, can also be predicted and analyzed using computational methods. For example, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, helping to interpret experimental observations and understand the electronic transitions within the complex. nih.gov

Mechanistic Studies through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound and its complexes. rsc.orgscielo.brnih.gov By mapping out the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed, step-by-step description of the reaction pathway. smu.edursc.org

DFT calculations are frequently used to determine the relative energies of reactants, products, and transition states, allowing for the calculation of reaction barriers. smu.edu This information is vital for understanding the kinetics of a reaction and for predicting how changes in the ligand or metal will affect the reaction rate and outcome. rsc.org

For example, in catalytic cycles, computational studies can help to understand the role of the ligand in each step, such as oxidative addition, migratory insertion, and reductive elimination. nih.gov These insights are critical for the rational design of more efficient and selective catalysts. rsc.org The combination of computational results with experimental data, such as that from mass spectrometry, provides a powerful approach for confirming proposed reaction mechanisms. rsc.org

Transition State Characterization and Energy Barriers

The characterization of transition states and the determination of associated energy barriers are crucial for understanding the kinetics of a catalytic reaction. Computational studies on metal complexes featuring phosphinophenol ligands have provided valuable data on the energy barriers of key elementary steps.

For instance, in nickel-catalyzed olefin polymerization, DFT calculations have been employed to determine the free energy barriers for critical steps such as nickel-carbon bond rotation and β-hydride elimination. While not specific to a this compound ligand, studies on related salicylaldimine nickel complexes provide insight into the order of magnitude of these barriers. For a particular system, the free energy barriers to nickel-carbon bond rotation and β-hydride elimination were determined to be 11.1 kcal/mol and approximately 17 kcal/mol, respectively. acs.org These values are critical in predicting the rate and outcome of the polymerization reaction.

In a different study involving a manganese(I) complex with a 2-((diphenylphosphino)methyl)-4,6-dimethylphenolate ligand, DFT calculations were used to estimate the O-H bond dissociation free energy (BDFEO–H). The computed BDFEO–H was found to be 68.0 kcal/mol (70.3 kcal/mol for the intramolecularly H-bonded isomer), which was in good agreement with the experimentally estimated value of 73 kcal/mol. researchgate.net Such calculations are vital for understanding reactions that involve the phenolic O-H bond.

The table below presents representative energy barriers for key reaction steps in systems with ligands analogous to this compound.

System/Reaction StepLigand TypeMetal CenterCalculated Energy Barrier (kcal/mol)Computational Method
Ni-C Bond RotationSalicylaldimineNickel11.1DFT
β-Hydride EliminationSalicylaldimineNickel~17DFT
O-H Bond Dissociation (Free Energy)2-((diphenylphosphino)methyl)-4,6-dimethylphenolateManganese(I)68.0 - 70.3DFT
N2O Side-on ActivationCpTitanium28.7DFT
N2O Side-on ActivationCpZirconium21.1DFT

Reaction Pathway Mapping and Selectivity Rationalization

Computational studies are instrumental in mapping out the entire potential energy surface of a catalytic cycle. This involves identifying all relevant intermediates and transition states, thereby constructing a complete reaction pathway. Such detailed maps are invaluable for understanding the factors that control the selectivity of a reaction.

For example, in the context of gold(I)-catalyzed addition of phenols to olefins, computational studies have explored different possible mechanisms. It was found that pathways assisted by additional phenol (B47542) or water molecules, acting as proton shuttles, are significantly more favorable than unassisted or anion-assisted pathways. The energy barriers for the unassisted and anion-assisted routes were calculated to be as high as 61.1 and 49.6 kcal/mol, respectively, rendering them kinetically unfeasible. researchgate.net The phenol and water-assisted pathways, in contrast, proceed through a concerted process with much lower activation barriers. researchgate.net

In another example, DFT calculations were used to investigate the mechanism of C-O bond activation of the DPEphos ligand [bis(2-(diphenylphosphino)phenyl) ether], a system with some similarities to phosphinophenols, in the presence of a ruthenium hydride complex. The calculations revealed a nucleophilic attack mechanism where a hydride ligand attacks an aryl carbon of the DPEphos C-O bond. researchgate.net The computed free energy profile for this process elucidated the key intermediates and transition states, explaining the observed ligand degradation under relatively mild conditions. researchgate.net

The insights gained from such reaction pathway mapping can be used to rationalize the chemo-, regio-, and enantioselectivity of a catalytic process. For a hypothetical reaction catalyzed by a this compound-metal complex, computational mapping could, for instance, compare the energy profiles for the formation of different constitutional isomers, with the lowest energy pathway corresponding to the major product.

Ligand Design and Optimization via Computational Screening

Computational screening has become an indispensable tool for the rational design and optimization of ligands for catalysis. By systematically varying the structural and electronic properties of a ligand scaffold in silico and calculating key performance descriptors, it is possible to identify promising new ligand candidates without the need for extensive experimental synthesis and testing.

For organophosphorus ligands, comprehensive discovery platforms have been developed that provide a wide range of physicochemical descriptors for a large number of ligands. These platforms use quantum-mechanical methods to calculate properties for a substantial set of known ligands, and then employ machine learning models to predict the properties of a much larger virtual library of new ligands. chemrxiv.org

In the context of this compound, a computational screening approach could be used to optimize the ligand for a specific catalytic application. The process would typically involve the following steps:

Define the Ligand Scaffold and Diversity: The 2-(phosphanyl)phenol scaffold would be the starting point. The diversity would be introduced by systematically varying the substituents on the phosphine (e.g., replacing diethyl with other alkyl or aryl groups) and on the phenol ring.

Select Key Performance Descriptors: A set of descriptors relevant to the catalytic performance would be chosen. These could include steric parameters like the cone angle and percent buried volume, and electronic parameters like the Tolman electronic parameter (TEP) or the energies of the frontier molecular orbitals (HOMO and LUMO).

High-Throughput Computational Characterization: The chosen descriptors would be calculated for all ligands in the virtual library using DFT or other suitable methods.

Establish Structure-Property Relationships: The calculated descriptors would be correlated with experimentally determined catalytic activities (e.g., turnover frequency, selectivity) for a smaller training set of ligands. This would lead to a quantitative structure-activity relationship (QSAR) model.

Predictive Screening and Candidate Selection: The QSAR model would then be used to predict the performance of the entire virtual library of ligands, allowing for the identification of the most promising candidates for experimental validation.

The following table illustrates the type of data that would be generated in a computational screening study for a series of hypothetical 2-(dialkylphosphanyl)phenol ligands.

Ligand (2-(R2P)phenol)R GroupCone Angle (°)HOMO Energy (eV)Predicted Catalytic Activity (TOF, h-1)
Ligand AMethyl118-5.81200
Ligand BEthyl (this compound)132-5.71500
Ligand CIsopropyl160-5.61350
Ligand Dtert-Butyl182-5.5900
Ligand ECyclohexyl170-5.651100

Note: The data in this table is hypothetical and for illustrative purposes only.

By leveraging such computational approaches, the design of ligands like this compound can be accelerated, leading to the development of more efficient and selective catalysts for a wide range of chemical transformations.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes for 2-(Diethylphosphanyl)phenol and its derivatives. While classical methods for the synthesis of phosphine-phenol ligands exist, there is a continuous drive for more sustainable and atom-economical approaches. One promising avenue is the exploration of metal-free C-O bond cleavage and C-P bond formation processes, which could offer a more direct and environmentally benign synthesis from readily available phenol (B47542) derivatives. nih.govacs.org

Another area of interest is the development of modular synthetic strategies that allow for the facile introduction of various functional groups onto the aromatic ring or the phosphorus atom. This would enable the fine-tuning of the ligand's steric and electronic properties for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenol ring can modulate the acidity of the hydroxyl group and the electron-donating ability of the phosphine (B1218219), thereby influencing its coordination chemistry and catalytic activity.

Synthetic Strategy Description Potential Advantages
Metal-Free C-O/C-P CouplingDirect reaction of phenol derivatives with phosphines without a metal catalyst. nih.govacs.orgAvoids metal contamination, milder reaction conditions, potentially lower cost.
Functional Group InterconversionModification of a pre-synthesized phosphine-phenol backbone to introduce new functionalities.Allows for the creation of a library of ligands from a common intermediate.
Template-Directed SynthesisUtilizing a metal center to guide the formation of a macrocyclic phosphine ligand. uoregon.eduCan lead to the formation of complex ligand architectures with high selectivity.
In Silico Guided SynthesisUsing computational methods to predict and design efficient synthetic pathways. nih.govhilarispublisher.comCan reduce the number of experiments required and accelerate the discovery of new routes.

Exploration of New Metal Combinations and Catalytic Reactivities

The coordination of this compound to various transition metals is a key area for future exploration. While phosphine ligands are known to form stable complexes with a wide range of metals, including palladium, rhodium, nickel, and gold, the specific catalytic activities of this compound complexes are yet to be fully uncovered. wikipedia.orgacs.org The hemilabile nature of the P-O ligand, where the phenolic oxygen can reversibly bind to the metal center, could lead to unique catalytic cycles and reactivities.

Future studies will likely investigate the application of these metal complexes in a variety of catalytic transformations. This includes cross-coupling reactions, hydrogenation, hydroformylation, and polymerization. wikipedia.orgsyensqo.comsyensqo.com The interplay between the phosphine donor and the phenolic proton could be particularly interesting in reactions involving proton transfer steps or in bifunctional catalysis.

Metal Potential Catalytic Application Rationale
PalladiumCross-coupling reactions (e.g., Suzuki, Heck) hilarispublisher.comwikipedia.orgPhosphine ligands are crucial for stabilizing Pd(0) and facilitating oxidative addition.
RhodiumHydroformylation, hydrogenation wikipedia.orgRhodium-phosphine complexes are well-established catalysts for these transformations.
NickelC-O activation, cross-coupling acs.orgNickel's ability to cleave strong bonds could be enhanced by the phosphine-phenol ligand.
CopperAsymmetric synthesis, conjugate additionsThe chirality of potential derivatives could be exploited in copper-catalyzed reactions.
GoldHydroalkoxylation, cyclization reactions utexas.eduGold's carbophilic nature combined with the ligand's properties could lead to novel reactivity.

Integration into Heterogeneous Catalysis or Supported Systems

To enhance the recyclability and stability of catalysts derived from this compound, future research will focus on their immobilization onto solid supports. This transition from homogeneous to heterogeneous catalysis is crucial for industrial applications. Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are promising support materials due to their high surface area and tunable porosity. nih.govnih.govnih.gov

The phosphine-phenol ligand could be incorporated into these materials either by synthesizing a functionalized monomer for polymerization or through post-synthetic modification of the support. nih.govresearchgate.net The resulting heterogeneous catalysts could offer the high activity and selectivity of their homogeneous counterparts while being easily separable from the reaction mixture. nih.gov

Application in Sustainable Chemistry and Biomass Valorization

The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry. ku.edunrel.gov Phosphine-metal complexes have shown promise in the catalytic upgrading of biomass-derived platform molecules. Future research could explore the use of this compound-based catalysts in the hydrodeoxygenation (HDO) of lignin-derived phenols or the conversion of bio-polyols. d-nb.inforesearchgate.netosti.gov The acidic phenolic group and the coordinating phosphine group could act synergistically to facilitate the cleavage of C-O and C-C bonds in biomass-derived substrates.

Advanced Computational Tools for Ligand and Catalyst Design

Computational chemistry and theoretical calculations are becoming indispensable tools in modern catalyst design. bris.ac.uk Future research on this compound will undoubtedly leverage these tools to gain a deeper understanding of its properties and to predict its catalytic behavior. Density Functional Theory (DFT) calculations can be used to model the electronic structure of the ligand and its metal complexes, providing insights into bonding, reactivity, and reaction mechanisms. nih.govnih.govresearchgate.net

These computational studies can guide the rational design of new ligands with optimized steric and electronic properties for specific catalytic applications. researchgate.net Virtual screening of ligand libraries can accelerate the discovery of highly efficient and selective catalysts, reducing the need for extensive experimental work. researchgate.net

Potential in Materials Science (e.g., Ligand-Functionalized Polymers, MOFs)

Beyond catalysis, this compound has potential applications in materials science. Its ability to coordinate with metal ions makes it an attractive building block for the synthesis of functional materials such as ligand-functionalized polymers and metal-organic frameworks (MOFs). utexas.eduresearchgate.netosti.govdigitellinc.com

Polymers functionalized with this ligand could be used as scavenger resins for heavy metals or as polymeric catalyst supports. In the context of MOFs, the incorporation of phosphine-phenol ligands could lead to materials with interesting properties for gas storage, separations, or sensing. utexas.eduosti.gov The phosphine sites within the MOF structure can be further metalated to create well-defined, single-site heterogeneous catalysts. nih.govresearchgate.net

Material Type Potential Application Key Feature
Ligand-Functionalized PolymersMetal scavenging, catalyst supportThe phosphine group can bind to metal ions.
Metal-Organic Frameworks (MOFs)Gas storage, separations, heterogeneous catalysis utexas.edunih.govosti.govThe ligand can act as a linker to create a porous framework with tunable properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.